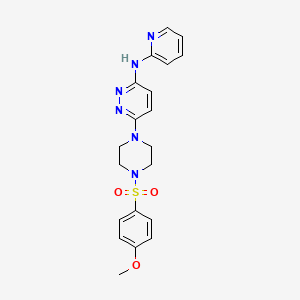![molecular formula C20H22FN3O4S B1649656 N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide CAS No. 1029767-50-7](/img/structure/B1649656.png)
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzyl group, a methyl group, and a benzazepinyl sulfonyl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzazepinyl Intermediate: The benzazepinyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as 2-aminobenzylamine, with a ketone or aldehyde.
Sulfonylation: The benzazepinyl intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Glycinamide: The sulfonylated benzazepinyl intermediate is coupled with glycinamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Introduction of the Fluorobenzyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorobenzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sul
特性
CAS番号 |
1029767-50-7 |
|---|---|
分子式 |
C20H22FN3O4S |
分子量 |
419.5 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2-[methyl-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonyl]amino]acetamide |
InChI |
InChI=1S/C20H22FN3O4S/c1-24(13-20(26)22-12-14-5-7-16(21)8-6-14)29(27,28)17-9-10-18-15(11-17)3-2-4-19(25)23-18/h5-11H,2-4,12-13H2,1H3,(H,22,26)(H,23,25) |
InChIキー |
KQOKLHZMCCZQGV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
正規SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)
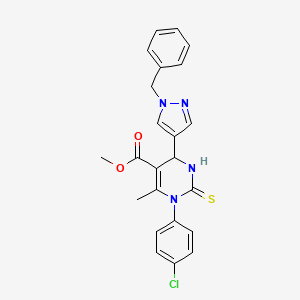
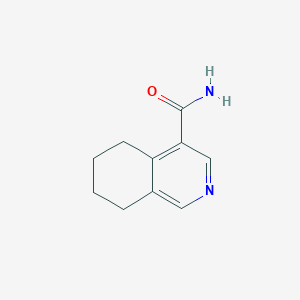
![N-(4-{[5-(azepan-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}phenyl)acetamide](/img/structure/B1649577.png)
![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1649579.png)
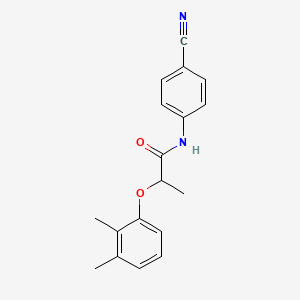
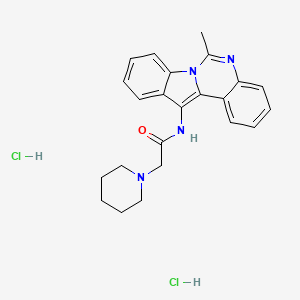
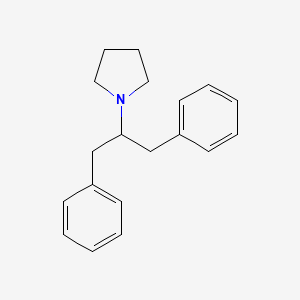
![8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1649590.png)
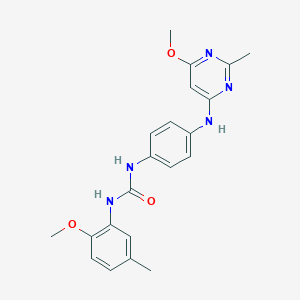
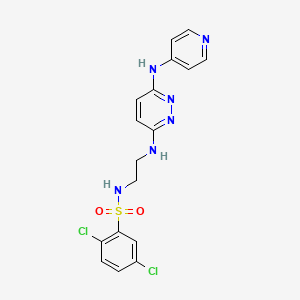
![5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1649593.png)
